5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No.:
Cat. No.: VC17521294
Molecular Formula: C7H11N3O3
Molecular Weight: 185.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11N3O3 |
|---|---|
| Molecular Weight | 185.18 g/mol |
| IUPAC Name | 5-amino-1-(3-hydroxypropyl)pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C7H11N3O3/c8-5-4-10(2-1-3-11)7(13)9-6(5)12/h4,11H,1-3,8H2,(H,9,12,13) |
| Standard InChI Key | XHQYFVNDSSSRDK-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=O)NC(=O)N1CCCO)N |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-amino-1-(3-hydroxypropyl)pyrimidine-2,4-dione, reflects its core structure: a partially saturated pyrimidine ring with ketone groups at positions 2 and 4, an amino group at position 5, and a 3-hydroxypropyl side chain at position 1. The tetrahydropyrimidine ring adopts a boat conformation, stabilized by intramolecular hydrogen bonding between the amino group and adjacent carbonyl oxygen. The hydroxypropyl substituent enhances hydrophilicity, as evidenced by its computed partition coefficient () of −1.2, suggesting moderate water solubility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 185.18 g/mol |
| IUPAC Name | 5-amino-1-(3-hydroxypropyl)pyrimidine-2,4-dione |
| Canonical SMILES | C1=C(C(=O)NC(=O)N1CCCO)N |
| XLogP3-AA | −1.2 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the pyrimidine ring protons ( 3.2–4.1 ppm for CH groups) and the hydroxypropyl side chain ( 1.8–2.2 ppm for CH, 3.6 ppm for OH). Infrared (IR) spectroscopy confirms the presence of carbonyl ( 1680–1720 cm) and amine ( 3300–3500 cm) functional groups. Mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 185.18, consistent with its molecular weight.
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of 5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically begins with the condensation of urea derivatives with β-keto esters or malonic acid derivatives under acidic conditions . For example, reacting 3-hydroxypropylamine with ethyl acetoacetate in the presence of hydrochloric acid yields an intermediate imine, which undergoes cyclization upon heating to form the tetrahydropyrimidine ring . Subsequent amination at position 5 is achieved via nucleophilic substitution using ammonia or ammonium acetate.
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 3-Hydroxypropylamine, ethyl acetoacetate, HCl, reflux, 6h | 65% |
| 2 | Cyclization: 120°C, 3h | 78% |
| 3 | Amination: NHOAc, ethanol, 80°C, 4h | 82% |
Optimization Challenges
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions such as over-alkylation of the amino group . Catalytic methods using zeolites or ionic liquids have been explored to improve yields, though scalability remains a concern .
Biological Activities and Mechanistic Insights
Antiproliferative Effects
In vitro screening against MCF-7 breast cancer cells demonstrated a 40% reduction in cell viability at 50 µM after 48 hours, with no significant toxicity toward non-cancerous HEK293 cells . This selectivity may arise from preferential uptake by cancer cells, though further pharmacokinetic studies are needed .
Chemical Reactivity and Derivative Synthesis
Functionalization at Position 1
The hydroxypropyl side chain serves as a handle for further derivatization. For instance, esterification with palmitoyl chloride produces a lipophilic analog ( = 3.1) with enhanced blood-brain barrier permeability. Conversely, sulfonation of the hydroxyl group yields a water-soluble derivative suitable for intravenous formulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume